

R-7050: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: R-7050

Cat. No.: B15607873

[Get Quote](#)

An In-depth Technical Guide on the Tumor Necrosis Factor Receptor (TNFR) Antagonist **R-7050** for Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive overview of the chemical and biological properties of **R-7050**, a potent and selective small-molecule antagonist of Tumor Necrosis Factor- α (TNF- α) receptor signaling. It is intended to serve as a technical resource for professionals in research and drug development.

Chemical Identity and Properties

R-7050, also known as TNF- α Antagonist III, is a triazoloquinoxaline compound.^[1] Its chemical and physical properties are summarized below.

Chemical Structure

IUPAC Name: 8-chloro-4-phenylsulfanyl-1-(trifluoromethyl)-^[2]^[3]triazolo[4,3-a]quinoxaline^[2]

CAS Number: 303997-35-5^[2]^[3]

Physicochemical Data

The key physicochemical properties of **R-7050** are presented in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₈ ClF ₃ N ₄ S	[2]
Molecular Weight	380.77 g/mol	[2]
Appearance	Light yellow to yellow solid	[1]
Purity	≥95% to ≥98% (by HPLC)	[4]
Solubility	Soluble to 20 mM in DMSO	
Insoluble in Water and Ethanol	[5]	
Storage (Powder)	3 years at -20°C; 2 years at 4°C	[1][3]
Storage (In Solvent)	6 months at -80°C; 1 month at -20°C	[3]

Biological Activity and Mechanism of Action

R-7050 is a cell-permeable experimental drug that functions as an antagonist for TNF-α receptors, demonstrating anti-inflammatory effects.[2][6] It exhibits a notable selectivity for TNF-α-mediated signaling pathways.[1][5]

Mechanism of Action

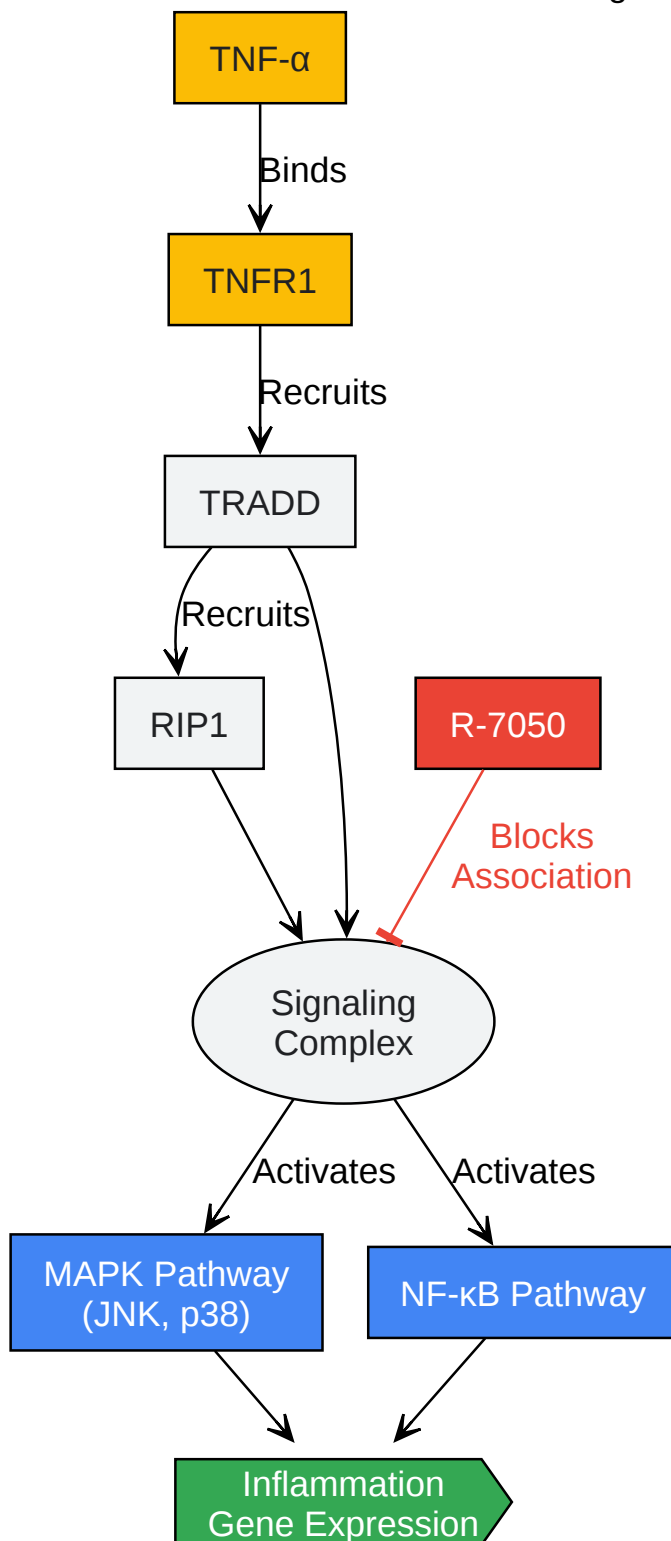
Unlike biologic TNF inhibitors that directly bind to the TNF-α ligand, **R-7050** does not interfere with the binding of TNF-α to its receptor (TNFR).[1][6] Instead, it acts intracellularly to selectively inhibit the association of TNF Receptor 1 (TNFR1) with essential downstream adaptor molecules, specifically TNF receptor type 1-associated death domain (TRADD) and Receptor-Interacting Protein 1 (RIP1). This blockade prevents the formation of the signaling complex required for receptor internalization and subsequent activation of downstream inflammatory cascades.[1][3][7]

By disrupting this protein-protein interaction, **R-7050** effectively inhibits the activation of key signaling pathways, including:

- NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway

- MAPK (Mitogen-Activated Protein Kinase) Pathways, specifically the JNK (c-Jun N-terminal kinase) and p38 pathways.[\[1\]](#)

The mechanism is visualized in the signaling pathway diagram below.

R-7050 Mechanism of Action in TNF- α Signaling[Click to download full resolution via product page](#)

Caption: **R-7050** blocks TNF- α signaling by inhibiting TRADD/RIP1 association with TNFR1.

Potency and Selectivity

R-7050 has demonstrated potent inhibition of TNF- α -induced cellular responses.

Parameter	Value	Description	Source(s)
EC ₅₀	0.63 μ M	Inhibition of TNF α -induced ICAM-1 expression	[1] [7]
EC ₅₀	1.45 μ M	Inhibition of IL-1 β -induced ICAM-1 expression	[1]

As shown in the table, **R-7050** is approximately 2.3-fold more selective for TNF- α signaling over that induced by Interleukin-1 β (IL-1 β).[\[5\]](#)

Experimental Protocols and Applications

R-7050 is a valuable tool for in vitro and in vivo research into inflammatory processes mediated by TNF- α .

In Vitro Experimental Methodologies

Preparation of Stock Solutions:

- To prepare a stock solution, dissolve **R-7050** powder in fresh, anhydrous DMSO.[\[5\]](#)
- For a 20 mM stock solution, add 0.6566 mL of DMSO to 5 mg of **R-7050** (MW: 380.77).[\[3\]](#)
- Ultrasonic agitation may be required to achieve complete dissolution, especially at higher concentrations.[\[1\]](#)
- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[\[5\]](#)

Cell-Based Assays (e.g., ICAM-1 Expression):

- Culture a suitable cell line (e.g., endothelial cells) to near confluence in appropriate multi-well plates.
- Pre-treat cells with varying concentrations of **R-7050** (or vehicle control) for a specified duration.
- Induce an inflammatory response by adding a known concentration of TNF- α .
- After incubation, lyse the cells or fix them for analysis.
- Quantify the expression of ICAM-1 or phosphorylation of downstream targets (e.g., JNK, p38) using methods such as ELISA, Western Blot, or flow cytometry.
- Calculate the EC₅₀ value by plotting the dose-response curve.

In Vivo Experimental Methodologies

R-7050 has been shown to be effective in animal models of inflammation, such as intracerebral hemorrhage (ICH).[\[2\]](#)[\[5\]](#)

Animal Model:

- A common model is the collagenase-induced ICH model in male CD-1 mice.[\[5\]](#)

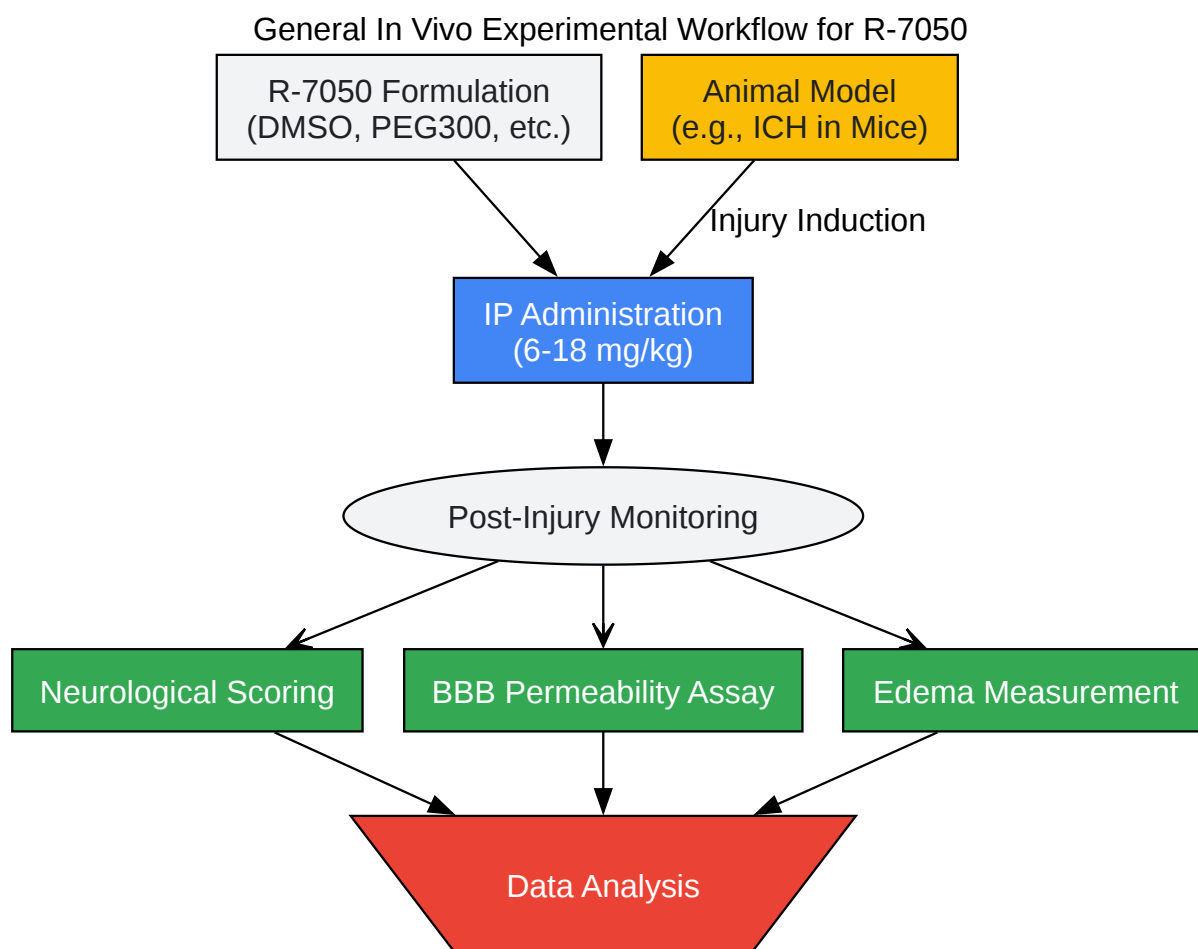
Formulation and Administration:

- Vehicle Preparation: A typical vehicle for intraperitoneal (IP) injection can be prepared using a mixture of DMSO, PEG300, Tween80, and sterile water or saline.[\[5\]](#)
- Example Formulation: To prepare a 1 mL working solution, add 50 μ L of a concentrated **R-7050** DMSO stock to 400 μ L of PEG300. Mix until clear. Add 50 μ L of Tween80, mix again, and then add 500 μ L of ddH₂O to reach the final volume. The solution should be used immediately.[\[5\]](#)
- Dosage: Effective dosages in mice have been reported in the range of 6–18 mg/kg.[\[5\]](#)
- Administration: Administer the prepared **R-7050** formulation via intraperitoneal (IP) injection.[\[5\]](#)

Outcome Measures:

- Neurological Function: Assess neurological deficits at various time points post-injury using standardized scoring systems.[2][5]
- Blood-Brain Barrier (BBB) Permeability: Quantify BBB disruption using techniques like Evans blue dye extravasation.[5]
- Edema Measurement: Determine brain water content to assess the extent of cerebral edema.[5]

The following diagram illustrates a general workflow for an in vivo study using **R-7050**.



[Click to download full resolution via product page](#)

Caption: A workflow for evaluating **R-7050**'s efficacy in an in vivo disease model.

Conclusion

R-7050 is a well-characterized small molecule inhibitor of TNF- α receptor signaling with a distinct intracellular mechanism of action. Its selectivity and demonstrated in vitro and in vivo activity make it a critical research tool for investigating the roles of TNF- α in various inflammatory and neurological conditions. The data and protocols summarized in this guide provide a foundation for researchers to effectively utilize **R-7050** in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. R-7050 - Wikipedia [en.wikipedia.org]
- 3. invivochem.net [invivochem.net]
- 4. R-7050 | Sigma-Aldrich [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. R-7050 | TNFR inhibitor | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [R-7050: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15607873#r-7050-chemical-structure-and-properties\]](https://www.benchchem.com/product/b15607873#r-7050-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com